Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

Übersicht

Beschreibung

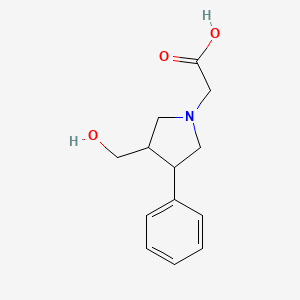

“Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” is a chemical compound with the CAS Number: 937602-29-4 and Linear Formula: C23H22O5 .

Molecular Structure Analysis

The molecular formula of this compound is C23H22O5 . The average mass is 378.418 Da and the monoisotopic mass is 378.146729 Da .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results. Such properties may include melting point, boiling point, solubility, etc .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Analysis

- Compounds related to Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate have been utilized in the synthesis of ionophores with high selectivity for potassium ions over sodium ions. These ionophores form pseudocycles enclosing cations, useful in applications like sensor development and ion transport studies (Chikaraishi-Kasuga et al., 1997).

2. Material Science Applications

- Similar compounds have been used to create mesomorphic materials, showcasing that nonlinear molecular structures can be compatible with mesophase formation. These materials, having classical nematic and smectic A phases, are significant in the field of liquid crystal research and applications (Kuboshita et al., 1991).

3. Chemical Properties and Reactions

- Derivatives of this compound have been explored for their ability to participate in novel chemical reactions. For example, they have been used as one-carbon radical equivalents in the introduction of acyl units via xanthate transfer radical addition to olefins, demonstrating versatility in organic synthesis (Bagal et al., 2006).

4. Stabilizers in Polymer Degradation

- Certain phenolic-type stabilizers related to this compound have been studied for their roles in generating and quenching singlet molecular oxygen. This research is pertinent in the field of photostabilizers used in polymer degradation prevention (Soltermann et al., 1995).

5. Liquid-Crystalline Phase Development

- Research has been conducted on the development of spherical supramolecular dendrimers self-organized in novel thermotropic cubic liquid-crystalline phases. The properties of these phases are crucial for advanced material science applications (Balagurusamy et al., 1997).

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it may interact with enzymes or receptors that recognize benzylic and phenoxy groups .

Mode of Action

Compounds with similar structures have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving benzylic and phenoxy groups .

Pharmacokinetics

The presence of the benzyloxy and phenoxy groups could potentially influence its solubility and permeability, which in turn would affect its absorption and distribution within the body .

Result of Action

Based on its potential interactions with enzymes or receptors that recognize benzylic and phenoxy groups, it could potentially modulate their activity, leading to changes in cellular signaling or metabolic processes .

Action Environment

The action, efficacy, and stability of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, which in turn could influence its interactions with its targets . Additionally, the presence of other molecules or compounds in the environment could potentially affect its stability or activity .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific reactions . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can interact with DNA and transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . It can also localize to the cytoplasm, where it modulates enzyme activity and cellular metabolism .

Eigenschaften

IUPAC Name |

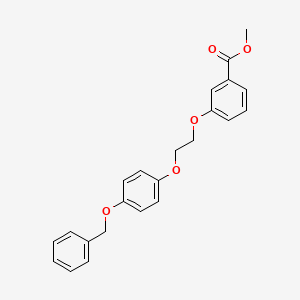

methyl 3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-25-23(24)19-8-5-9-22(16-19)27-15-14-26-20-10-12-21(13-11-20)28-17-18-6-3-2-4-7-18/h2-13,16H,14-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLFGNHCQEXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594812 | |

| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937602-29-4 | |

| Record name | Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)

![N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1369921.png)